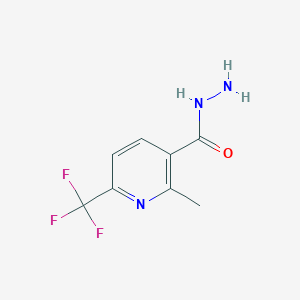

2-Methyl-6-(trifluoromethyl)nicotinohydrazide

Descripción general

Descripción

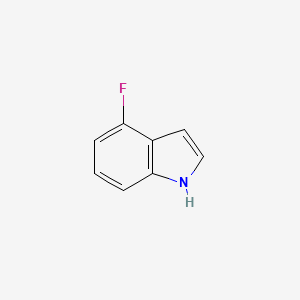

The compound "2-Methyl-6-(trifluoromethyl)nicotinohydrazide" is a derivative of nicotinohydrazide, which is a class of compounds that have been studied for various applications, including their potential as anticancer agents. Nicotinohydrazides are characterized by the presence of a nicotinic acid moiety linked to a hydrazide group. These compounds have been synthesized and characterized using various spectroscopic and crystallographic techniques, and their molecular structures have been analyzed theoretically and experimentally .

Synthesis Analysis

The synthesis of nicotinohydrazide derivatives often involves the condensation of nicotinic acid with hydrazine or its derivatives. For example, the synthesis of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide was achieved through a condensation reaction . Similarly, the synthesis of 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile was performed via a simple synthetic route, yielding the compound in good yield . A safe and economical synthesis of a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, was reported, which is an intermediate in the synthesis of novel anti-infective agents . These methods could potentially be adapted for the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide.

Molecular Structure Analysis

The molecular structure of nicotinohydrazide derivatives has been determined using single-crystal X-ray diffraction, which provides detailed information about the molecular geometry and crystal packing. For instance, the crystal structure of 2-(1-Methyl-1H-3-indolyl)nicotinonitrile was solved, revealing the unit-cell parameters and the arrangement of molecules in the crystal lattice . The molecular geometry and vibrational frequencies of nicotinic acid derivatives have also been investigated using Hartree-Fock and density functional theory methods .

Chemical Reactions Analysis

Nicotinohydrazide derivatives can undergo various chemical reactions, including unexpected cleavage of bonds under certain conditions. For example, an unexpected C–S bond cleavage was observed during the hydrazination of a nicotinate ester, leading to the formation of different compounds than expected . These reactions are often studied using kinetic and computational approaches to propose rational mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinohydrazide derivatives, such as their spectroscopic characteristics, nonlinear optical properties, and thermodynamic properties, have been extensively studied. Theoretical analyses, such as natural bond orbital and HOMO-LUMO analyses, provide insights into the electronic properties of these compounds . The photophysical properties, including absorption and fluorescence, have been investigated for potential applications in light-emitting materials . Additionally, the antimicrobial activities of some nicotinohydrazide derivatives have been evaluated, indicating their potential as antibacterial agents .

Aplicaciones Científicas De Investigación

Diagnostic Applications and Antibiotic Resistance Detection

Matrix-Assisted Laser Desorption Ionization–Time of Flight (MALDI-TOF) Mass Spectrometry has been recognized for its utility in clinical microbiology, notably in identifying antibiotic resistance mechanisms. This innovative approach, which can include the analysis of compounds similar to 2-Methyl-6-(trifluoromethyl)nicotinohydrazide, offers a promising path for rapid diagnostic procedures and in-depth bacterial physiology studies, potentially improving the detection of antibiotic resistance determinants through proteomic analyses (J. Hrabák, E. Chudáčková, & Radka Walková, 2013).

Photoaffinity Labeling in Structural Biology

The use of photoaffinity labeling (PAL) has been a key method in structural biology, employing photoreactive groups like arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, which could be structurally related to the compound . PAL has enabled the study of drug targets, transport processes, and the stereochemistry of interactions at a molecular level, offering insights into the organization of biological systems and highlighting the importance of such compounds in developing new research tools (E. Vodovozova, 2007).

Environmental Impact and Degradation Studies

Research on environmental contaminants such as triclosan has revealed the complex interactions between chemical substances and environmental degradation processes. Studies focusing on the occurrence, toxicity, and degradation pathways of synthetic chemicals offer a critical perspective on how similar compounds, including potentially 2-Methyl-6-(trifluoromethyl)nicotinohydrazide, behave in various environmental compartments, affecting ecosystems and human health (G. Bedoux et al., 2012).

Epigenetic Research and Cancer Therapy

Epigenetics is a rapidly evolving field, with DNA methyltransferase inhibitors being at the forefront of cancer therapy research. These inhibitors, which could include or be related to the use of specific hydrazide compounds, are pivotal in reversing epimutations associated with cancer. This area of research emphasizes the role of chemical compounds in developing novel therapeutic strategies, underscoring the importance of understanding their mechanisms of action and potential applications in treating diseases (F. Lyko & Robert Brown, 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O/c1-4-5(7(15)14-12)2-3-6(13-4)8(9,10)11/h2-3H,12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISIMZFADQHGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383815 | |

| Record name | 2-Methyl-6-(trifluoromethyl)nicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(trifluoromethyl)nicotinohydrazide | |

CAS RN |

402479-94-1 | |

| Record name | 2-Methyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402479-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-(trifluoromethyl)nicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)